
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by its unique structure, which includes a dioxolane ring and a carboxylate ester group.
准备方法
Synthetic Routes and Reaction Conditions
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalyst and solvent, as well as the removal of by-products, are critical factors in industrial production.
化学反应分析
Types of Reactions
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
作用机制
The mechanism of action of 3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a protecting group. The dioxolane ring protects carbonyl groups from unwanted reactions during synthetic transformations. The protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific structure, which combines a dioxolane ring with a carboxylate ester group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
属性
CAS 编号 |
823813-81-6 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-5-8(12)7(2)15-10(13)9-6-14-11(3,4)16-9/h7,9H,5-6H2,1-4H3 |
InChI 键 |
SXTXLBORSDAXKG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)OC(=O)C1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)
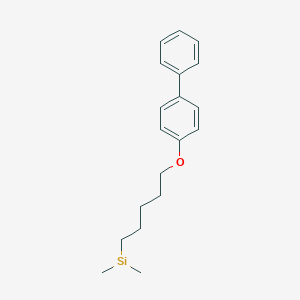

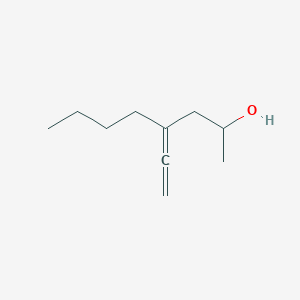
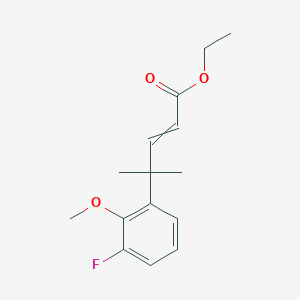
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)

![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
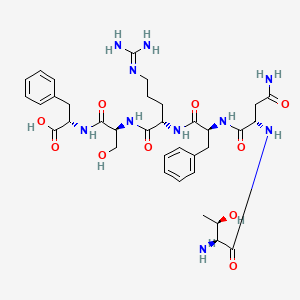
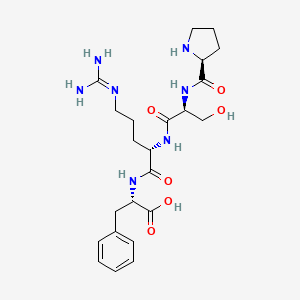
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
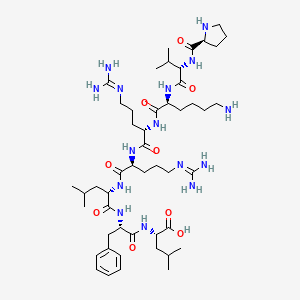
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
